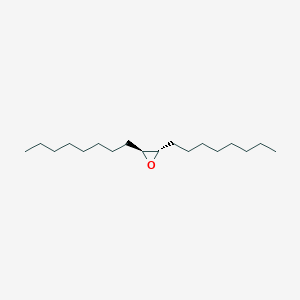
(2S,3S)-2,3-Dioctyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dioctyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has non-superimposable mirror images, and the (2S,3S) notation indicates the specific configuration of the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dioctyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems allow for continuous production and offer advantages such as improved reaction control, higher yields, and reduced waste. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dioctyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
Scientific Research Applications
(2S,3S)-2,3-Dioctyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dioctyloxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dioctyloxirane: The enantiomer of (2S,3S)-2,3-Dioctyloxirane, with opposite chiral centers.
(2S,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups.
(2S,3S)-2,3-Dibromobutane: A halogenated compound with similar stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the epoxide ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its reactivity and versatility in various chemical reactions further enhance its importance in scientific research and industrial applications.
Properties
CAS No. |
61140-94-1 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dioctyloxirane |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
WAEWJBWJSRGWFY-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
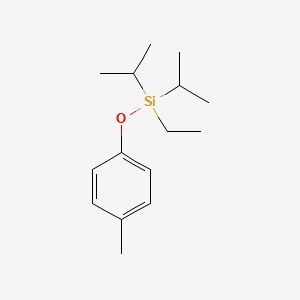
![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
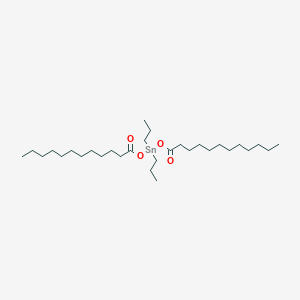


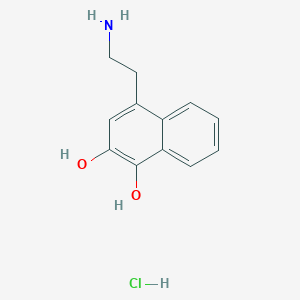
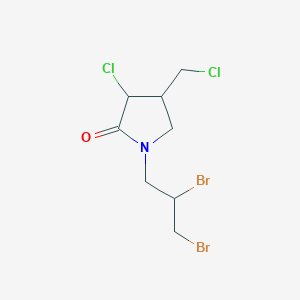
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
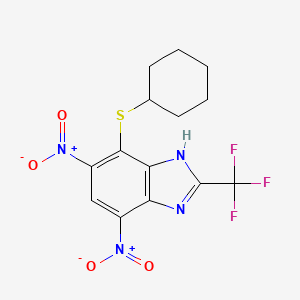
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
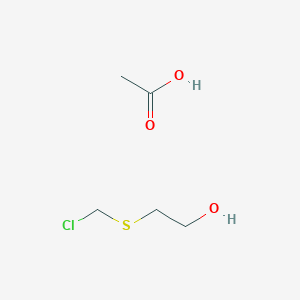
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
